1,3-Dimethoxy-5-methylthiobenzene

Description

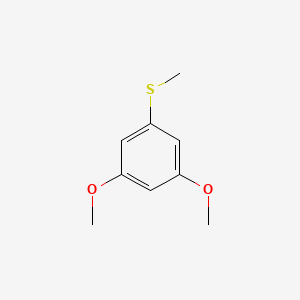

1,3-Dimethoxy-5-methylthiobenzene (CAS: 2570-45-8) is a substituted benzene derivative featuring two methoxy (-OCH₃) groups at the 1- and 3-positions and a methylthio (-SCH₃) group at the 5-position. Its molecular formula is C₉H₁₂O₂S, with a molecular weight of 184.25 g/mol. The compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in organic synthesis, agrochemicals, and materials science. The methylthio group introduces sulfur-based reactivity, while the methoxy groups contribute electron-donating effects, influencing aromatic substitution behavior .

Properties

CAS No. |

2570-45-8 |

|---|---|

Molecular Formula |

C9H12O2S |

Molecular Weight |

184.26 g/mol |

IUPAC Name |

1,3-dimethoxy-5-methylsulfanylbenzene |

InChI |

InChI=1S/C9H12O2S/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H,1-3H3 |

InChI Key |

HURHRRGCNUGGBZ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)SC)OC |

Canonical SMILES |

COC1=CC(=CC(=C1)SC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1,3-Dimethoxy-5-methylthiobenzene with structurally analogous compounds, emphasizing substituent effects, physicochemical properties, and applications:

Electronic and Reactivity Differences

Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxy groups in this compound activate the aromatic ring toward electrophilic substitution, whereas nitro and chloro substituents in 1,5-Dichloro-3-Methoxy-2-nitrobenzene deactivate the ring, directing reactions to specific positions .

- The methylthio group (-SCH₃) in the target compound is less polarizable than thiocyanate (-SCN), reducing nucleophilic attack susceptibility compared to 2-Methoxy-5-methyl-1,3-bis(thiocyanatomethyl)benzene .

Q & A

Q. What are the standard laboratory synthesis protocols for 1,3-Dimethoxy-5-methylthiobenzene, and how do reaction conditions influence yield?

Synthesis typically involves functionalization of a trimethoxybenzene precursor. For example:

- Step 1 : Selective demethylation or substitution at the 5-position using reagents like HO/AcOH for controlled oxidation .

- Step 2 : Introduction of the methylthio group via nucleophilic substitution (e.g., NaSCH in DMF) .

- Critical factors : Temperature (60–80°C), solvent polarity, and stoichiometric ratios of substituents significantly impact yield. Optimize using design of experiments (DoE) to balance competing side reactions .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., methoxy and methylthio groups show distinct shifts at δ 3.8–4.0 ppm and δ 2.1–2.3 ppm, respectively) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z calculated for CHOS: 184.0655) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .

Q. How does the compound’s stability vary under different pH and solvent conditions?

- Aqueous stability : Stable in pH 5–9, as methoxy and methylthio groups resist hydrolysis. Degradation occurs in strongly acidic (pH < 3) or alkaline (pH > 11) conditions, forming demethylated byproducts .

- Solvent compatibility : Stable in polar aprotic solvents (DMF, DMSO); avoid prolonged storage in halogenated solvents (e.g., CHCl) due to potential radical-induced decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions for materials science applications?

- Suzuki-Miyaura Coupling : The methylthio group acts as a directing group, facilitating palladium-catalyzed aryl-aryl bond formation. Key intermediates (e.g., Pd(0)-thiolate complexes) enhance regioselectivity .

- Oxidative Coupling : Under Cu(I)/O, the compound forms dimeric structures via C–S bond activation, useful in polymer synthesis .

Q. How can computational modeling predict the compound’s electronic properties and guide synthetic modifications?

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to predict HOMO/LUMO energies. The methoxy group lowers LUMO (-1.8 eV), enhancing electron-accepting capacity in charge-transfer complexes .

- MD Simulations : Solvent-accessible surface area (SASA) analysis in GROMACS reveals aggregation tendencies in nonpolar solvents, informing solubility optimization .

Q. What strategies resolve contradictions in spectroscopic data or unexpected reaction outcomes?

- Case Study : Discrepancies in H NMR integration ratios may arise from paramagnetic impurities. Purify via column chromatography (SiO, hexane/EtOAc 4:1) and repeat under inert atmosphere .

- X-ray Crystallography : Resolve ambiguous structures using SHELXL for small-molecule refinement. For example, confirm the methylthio group’s orientation in the crystal lattice .

Methodological Guidelines

- Synthetic Reproducibility : Document exact stoichiometry, reaction time, and purification steps. Use internal standards (e.g., anthracene) for yield calculations .

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare retention times in HPLC with authentic standards .

- Safety Protocols : Use local exhaust ventilation and PPE (nitrile gloves, safety goggles) during synthesis. Waste must be neutralized before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.